N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

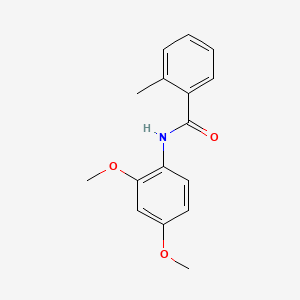

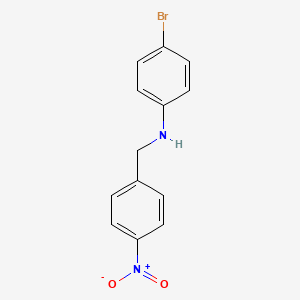

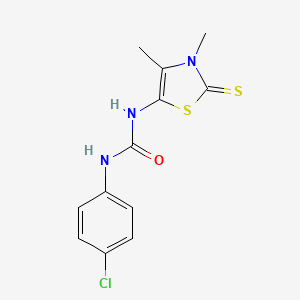

N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound with the linear formula C19H12BrN3O3S2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives has been reported in the literature . The synthesis process involves the evaluation of their cytotoxic properties against various cell lines .Molecular Structure Analysis

The molecular structure of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is represented by the linear formula C19H12BrN3O3S2 . The molecular weight of the compound is 474.358 .Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide include a molecular weight of 474.358 . The compound has a linear formula of C19H12BrN3O3S2 .Scientific Research Applications

Anticancer Activity

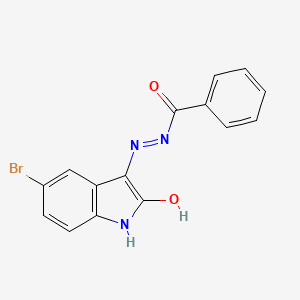

The compound’s anticancer potential has been investigated. Researchers have developed two small molecule series based on the 1-benzyl-5-bromoindolin-2-one scaffold, connected through a hydrazone linker to either a 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moiety. Among these derivatives, 4-arylthiazole-bearing compounds demonstrated promising activity against breast (MCF-7) and lung (A-549) cancer cell lines. Specifically, derivatives 7c and 7d exhibited the best anticancer activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 and 2.93 ± 0.47, respectively. Additionally, these molecules showed inhibitory activity against VEGFR-2 .

VEGFR-2 Inhibition

Apart from its anticancer effects, the compound has been evaluated for its inhibitory activity against VEGFR-2 (vascular endothelial growth factor receptor 2). Both derivatives 7c and 7d demonstrated good inhibitory activity, with IC50 values of 0.728 µM and 0.503 µM, respectively .

Immunoblotting and Immunocytochemistry

The compound’s properties make it suitable for use in Lac gene detection systems. Specifically, it can be employed in immunoblotting, immunocytochemical, and histological applications .

Mechanism of Action

Target of Action

Similar compounds such as 5-bromo-3,4-dihydroxybenzaldehyde have been shown to interact with dermal papilla cells (dpcs) in the context of hair growth .

Mode of Action

For instance, 5-bromo-3,4-dihydroxybenzaldehyde has been shown to activate the Wnt/β-catenin pathway and autophagy pathways, and inhibit the TGF-β pathway in DPCs .

Biochemical Pathways

The compound affects several biochemical pathways. It activates the Wnt/β-catenin and autophagy pathways, both of which are crucial for cell proliferation and survival . Additionally, it inhibits the TGF-β pathway, which is known to promote the transition to the catagen (regression) phase of the hair cycle .

Result of Action

The compound’s action results in the modulation of anagen (growth phase) signaling in DPCs, promoting hair growth . This is achieved by activating Wnt/β-catenin and autophagy pathways and inhibiting the TGF-β pathway .

properties

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O2/c16-10-6-7-12-11(8-10)13(15(21)17-12)18-19-14(20)9-4-2-1-3-5-9/h1-8,17,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXYNEVNTZSRJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)

![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)

![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)

![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)

![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)

![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)